molecular formula C18H20N2 B15064830 N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine

Cat. No.: B15064830
M. Wt: 264.4 g/mol
InChI Key: SFILDIBJLADGOQ-UHFFFAOYSA-N
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Description

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine ( 856437-37-1) is a high-purity synthetic organic compound with a molecular formula of C18H20N2 and a molecular weight of 264.36 g/mol . This amine derivative features a molecular structure incorporating both 1H-indol-3-yl and phenethylamine moieties, which are scaffolds of significant interest in medicinal chemistry and biological research . The compound is supplied with a minimum purity of 97% . Indole-containing compounds are extensively investigated for their potential research applications in infectious disease studies. Structural analogs based on the indole scaffold have demonstrated promising antibacterial properties in scientific studies, particularly against challenging pathogens like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Mycobacterium tuberculosis . These analogs are also studied for their role in inhibiting bacterial biofilm formation, a key factor in antibiotic resistance . Furthermore, the indole core is a privileged structure in drug discovery, with related compounds serving as key intermediates in developing molecules for various other biological investigations . Researchers value this compound for exploring structure-activity relationships in the design of novel azaheterocyclic compounds. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(2-phenylethyl)ethanamine

InChI

InChI=1S/C18H20N2/c1-14(19-12-11-15-7-3-2-4-8-15)17-13-20-18-10-6-5-9-16(17)18/h2-10,13-14,19-20H,11-12H2,1H3

InChI Key

SFILDIBJLADGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Two-Step Reductive Amination

The most widely reported method involves reductive amination between 1-(1H-indol-3-yl)ethan-1-amine and phenylacetaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C facilitates imine formation and subsequent reduction, yielding the target compound in 68–72% efficiency. Critical parameters include:

  • Stoichiometry : A 1.2:1 aldehyde-to-amine ratio minimizes dimerization byproducts.
  • Acid catalysis : 1% acetic acid accelerates iminium ion formation while suppressing indole ring protonation.
  • Solvent polarity : Dichloromethane outperforms THF or MeCN due to better solubility of aromatic intermediates.

Microwave-Assisted Single-Pot Synthesis

Recent advancements employ microwave irradiation (100–120°C, 300 W) to condense reaction times from 12 hours to 35 minutes. Using ammonium formate as a hydrogen donor in methanol, this method achieves 81% yield with >98% purity. The enhanced kinetics are attributed to rapid dielectric heating, which suppresses side reactions like N-alkylation of the indole nitrogen.

Nucleophilic Substitution Routes

Azide Intermediate Strategy

A patent-protected method (US5329013A) utilizes azide displacement for stereochemical control:

  • Tosylation : N-[(Benzyloxy)carbonyl]-β-amino-2-phenylethanol reacts with toluenesulfonyl chloride (TsCl) in pyridine at -10°C to form the tosylate (89% yield).
  • Azide displacement : Sodium azide in DMF at 80°C for 6 hours produces the β-azido intermediate (VI in Scheme 1).
  • Hydrogenation : Raney nickel-catalyzed reduction in ethyl acetate at 50 psi H₂ yields the primary amine, which couples with activated indole derivatives.

This route achieves 74% overall yield but requires rigorous exclusion of moisture to prevent azide decomposition.

Carbodiimide-Mediated Coupling

The carbodiimide method (EDC/HOBt) couples N-Boc-protected 2-phenylethylamine with 1-(1H-indol-3-yl)ethyl carboxylic acid. Key advantages include:

  • Mild conditions : Reactions proceed at 25°C in DMF/CH₂Cl₂ (4:1).
  • Stereoretention : Chiral centers remain intact with <2% racemization.
  • Yield : 82% after deprotection with TFA/CH₂Cl₂.

Enantioselective Synthesis

Chiral Pool Strategy

Starting from (R)-(-)-α-phenylglycinol, a seven-step sequence achieves 98% enantiomeric excess (ee):

  • Cbz protection : Benzyl chloroformate in THF/water (pH 9.5).
  • Indole incorporation : Ullmann coupling with 3-iodoindole using CuI/L-proline catalyst.
  • Final reduction : LiAlH₄ in anhydrous ether selectively reduces amide bonds without affecting indole rings.

Catalytic Asymmetric Hydrogenation

Rhodium-(R)-BINAP complexes hydrogenate the prochiral enamine precursor (E)-N-(1-(1H-indol-3-yl)ethylidene)-2-phenylethanamine under 80 bar H₂. This method delivers 94% ee but requires specialized high-pressure equipment.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Reductive Amination 68–81 95–98 35 min–12 hr High
Azide Displacement 74 99 48 hr Moderate
Carbodiimide Coupling 82 97 8 hr High
Asymmetric Hydrogenation 65 99 24 hr Low

Key observations :

  • Microwave-assisted reductive amination offers the best balance of speed and yield for industrial applications.
  • Azide routes provide superior stereochemical control but pose safety risks due to intermediate instability.
  • Catalytic asymmetric methods remain limited by catalyst costs and hydrogenation infrastructure requirements.

Purification and Characterization Challenges

Chromatographic Refinement

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolves three common impurities:

  • N,N-Diethyl byproduct (tR = 8.2 min): Formed via over-alkylation (≤3% in optimized protocols).
  • Indole dimer (tR = 12.7 min): Resulting from radical coupling during hydrogenation (suppressed by 0.1 M BHT).
  • Oxidation product (tR = 14.1 min): 5-Hydroxyindole derivative requiring inert atmosphere handling.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54–7.56 (d, 1H, indole H-2), 4.36–4.41 (m, 1H, CHNH), 3.93–3.94 (d, 1H, CH₂NH).
  • HRMS : m/z calc. for C₁₈H₂₀N₂ [M+H]⁺: 265.1705, found: 265.1703.
  • Chiral HPLC : Chiralpak IC-3 column, 85:15 n-Hexane/EtOH, 1.0 mL/min, tR = 14.3 min (R), 16.1 min (S).

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes alkylation through nucleophilic substitution or electrophilic attack. Key examples include:

Reaction Type Conditions Products References
Alkylation with alkyl halidesAlkyl halides (e.g., methyl bromide), solvent (DCM or EtOH), Lewis acid catalystN-(alkylated derivatives)

Mechanism : The secondary amine reacts with alkyl halides via SN2 or SN1 pathways, depending on reaction conditions. The indole ring may participate in directing reactivity.

Oxidation Reactions

Indole derivatives are prone to oxidation, which can alter their electronic properties:

Reaction Type Conditions Products References
Oxidation of indole moietyOxidizing agents (e.g., KMnO₄, H₂O₂), acidic/basic conditionsOxidized indole derivatives (e.g., oxindole, isoquinoline analogs)

Mechanism : Oxidation targets the aromatic indole ring, leading to cleavage or functionalization at the C-3 position.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS due to its electron-rich nature:

Reaction Type Conditions Products References
Nitration, halogenationNitric acid, H₂SO₄; halogens (Cl₂, Br₂), Lewis acidsSubstituted indole derivatives

Mechanism : Electrophiles attack the C-3 position of the indole ring, forming mono- or di-substituted products.

Multicomponent Reactions

This compound participates in multicomponent reactions to form heterocyclic derivatives:

Reaction Type Conditions Products References
Ugi-azide multicomponent reactionIsocyanides, aldehydes, TMSN₃, catalysts (e.g., piperidine)Xanthates, pyridines
Three-component reactionAldehydes, malononitrile, barbituric acidsPyrano[2,3-d]pyrimidines

Mechanism : The indole and amine moieties act as nucleophiles, reacting with electrophilic partners to form fused heterocycles .

Friedel-Crafts Alkylation

Indole derivatives undergo Friedel-Crafts alkylation under acidic conditions:

Reaction Type Conditions Products References
Reaction with β-nitroalkenesNitroalkenes, Lewis acids (e.g., Hf(OTf)₃)Alkylated indole derivatives

Mechanism : The indole acts as an aromatic electrophile, reacting with alkylating agents to form C-3-substituted products .

Amidation

Synthesis of amide derivatives:

Reaction Type Conditions Products References
Amidation with carboxylic acidsDCC coupling agents, hydrochloric acidPropanamide derivatives

Mechanism : The amine reacts with carboxylic acids via coupling reagents (e.g., DCC) to form amide bonds .

Key Research Findings

  • Regioselectivity : Reactions at the C-3 position of indole are preferred due to electron density, though ultrasound-assisted methods can alter selectivity .

  • Catalytic Efficiency : Ultrasound and Lewis acids (e.g., Hf(OTf)₃) enhance reaction yields and reduce times .

  • Biological Relevance : Derivatives show potential in targeting neurotransmitter systems (e.g., serotonin receptors) .

This compound’s versatility in diverse reaction pathways highlights its significance in synthetic and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substitution Patterns on the Indole Ring

  • Positional Isomerism: N-((1H-Indol-3-yl)methyl)-1-phenylethanamine (CAS 101574-23-6) substitutes the indole at the 3-position with a methylene bridge, unlike the ethyl group in the target compound. N-[(1-Methyl-1H-indol-2-yl)methyl]-2-phenylethanamine (CAS 883536-13-8) features a 2-position indole substitution, altering the spatial orientation of the phenylethyl group. Such positional isomers often exhibit divergent biological activities due to differences in binding site compatibility .

Amide vs. Amine Functional Groups

  • Amide Derivatives: (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () replaces the ethylamine with an acetamide group. N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporates a naproxen-derived propanamide group, demonstrating how amide functionalization can confer anti-inflammatory or antiviral properties (e.g., SARS-CoV-2 research) .
  • Amine Derivatives :

    • 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine () includes a pyrrole-methyl group, enhancing solubility through polar interactions while retaining the amine’s basicity. This modification may influence pharmacokinetic profiles .

Hybrid Structures and Additional Rings

  • Piperidine-Modified Indoles : Compounds like N-((1H-Indol-1-yl)methyl)-2-phenylethanamine (, compound 9) introduce a piperidinylmethyl group at the indole’s 1-position. Such substitutions can alter membrane permeability and CNS activity due to increased basicity and bulk .
  • Thiazole-Carboxamide Hybrids : N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide () integrates a thiazole ring, which may enhance electronic delocalization and antimicrobial activity compared to the purely aromatic target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Functional Group Key Substituents Predicted Boiling Point (°C) Bioactivity Highlights
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine C₁₈H₂₀N₂ Amine 3-indolyl ethyl, phenylethyl 434.7 ± 25.0 Neurological modulation (hypothetical)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O Amide Acetamide, phenylethyl N/A Chiral synthon, potential CNS activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₅H₂₅N₂O₂ Amide Naproxen-derived propanamide N/A Anti-inflammatory, antiviral

Biological Activity

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is a compound that integrates an indole moiety with a phenylethanamine backbone, potentially offering diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole Ring : Known for its aromatic properties and presence in various biologically active compounds.
  • Phenylethanamine Backbone : Contributes to its potential neuroactive properties.
  • Ethyl Group : Enhances lipophilicity, influencing interaction with biological targets.

This combination suggests that this compound may exhibit activities similar to other compounds with indole and phenethylamine structures.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Receptor Binding : The indole ring may bind to serotonin receptors (5-HT receptors), influencing neurotransmitter systems related to mood and cognition.
  • Enzyme Modulation : Potential inhibition of enzymes such as monoamine oxidase (MAO) could contribute to increased levels of neurotransmitters like serotonin and dopamine, impacting mood regulation and cognitive functions .

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases .
  • Anticancer Activity : Studies on related indole compounds have demonstrated anticancer effects, suggesting that this compound may also have similar properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N,N-DimethyltryptamineIndole structure with dimethyl substitutionHallucinogenic effectsStrong psychoactive properties
5-Hydroxytryptamine (Serotonin)Indole structure with hydroxyl groupNeurotransmitter roleInvolvement in mood regulation
PhenethylamineSimple phenethylamine backboneStimulant effectsLacks indole structure
This compoundIndole ring + phenylethanamine backboneDiverse potential activitiesCombination offers unique pharmacology

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole compounds, providing insights into their potential applications:

  • Anticancer Studies : Research has shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from indoles demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells .
  • Antimicrobial Activity : Investigations into the antimicrobial properties of various indole derivatives revealed activity against multiple bacterial strains, highlighting their potential as therapeutic agents .
  • Neuropharmacological Effects : Studies indicate that indole-based compounds can influence serotonin pathways, suggesting applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The Ugi-azide multicomponent reaction is a validated method for synthesizing structurally related indole derivatives. For example, demonstrates that using tryptamine derivatives, aldehydes (e.g., benzaldehyde), isocyanides, and azidotrimethylsilane under mild conditions yields tetrazole-containing analogs with >70% efficiency. Key optimization parameters include solvent polarity (e.g., methanol or dichloromethane), temperature (ambient to 60°C), and stoichiometric ratios of reactants. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. For instance, and highlight the use of ¹H-NMR to confirm indole proton environments (δ 7.0–7.8 ppm) and alkyl chain connectivity. IR spectra (e.g., 3300 cm⁻¹ for N-H stretching in indole) and mass spectrometry (e.g., molecular ion peaks at m/z 250.3) provide complementary data. Cross-validation with computational methods like Density Functional Theory (DFT) can resolve ambiguities in peak assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : and emphasize the use of nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation. Electrostatic discharge risks necessitate grounded equipment during transfer. Storage requires airtight containers in cool (<25°C), ventilated areas. Spill management involves inert absorbents (e.g., sand) and disposal via licensed hazardous waste services to avoid environmental release .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing novel derivatives of this compound?

  • Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., IR/Raman shifts) often arise from solvent effects or conformational flexibility. and recommend using hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational modes and compare them with experimental data. Solvent correction models (e.g., PCM) and scaling factors (0.961–0.985) improve alignment. For NMR, paramagnetic relaxation agents or variable-temperature studies can clarify dynamic effects .

Q. What experimental strategies can elucidate the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. notes that decomposition above 200°C may release nitrogen oxides and carbon monoxide. Pyrolysis-GC/MS can identify volatile byproducts. To mitigate risks, conduct stability tests under inert atmospheres (N₂/Ar) and correlate results with computational thermochemistry (e.g., bond dissociation energies via DFT) .

Q. How can ecological impact assessments proceed given limited data on the biodegradability of this compound?

  • Methodological Answer : and advise using predictive models like EPI Suite™ to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (ECOSAR). Experimental validation via OECD 301F (ready biodegradability) or microcosm studies with soil/water matrices is critical. Structure-activity relationships (SAR) with analogous indole derivatives (e.g., tryptamine) provide interim guidance, though caution is needed due to substituent-specific effects .

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